1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole
CAS No.: 1001519-10-3
Cat. No.: VC4305684
Molecular Formula: C12H9ClFN3S
Molecular Weight: 281.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1001519-10-3 |
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Molecular Formula | C12H9ClFN3S |
Molecular Weight | 281.73 |
IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole |
Standard InChI | InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3 |
Standard InChI Key | BARMZCOMRCCNLP-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 2-chloro-6-fluorobenzyl group, at the 3-position with an isothiocyanate (-N=C=S) group, and at the 5-position with a methyl group . The chloro and fluoro substituents on the benzyl ring enhance electronic effects, influencing both reactivity and interactions with biological targets.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Bands at 1,660–1,690 cm⁻¹ (C=O), 1,150 cm⁻¹ (C=S), and 3,200–3,430 cm⁻¹ (N-H) .
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis involves a multi-step process:
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Chlorination: 2-Chloro-6-fluorotoluene is treated with thionyl chloride to form 2-chloro-6-fluorobenzyl chloride.
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Isothiocyanate Formation: Reaction with potassium thiocyanate yields 2-chloro-6-fluorobenzyl isothiocyanate.
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Pyrazole Cyclization: Condensation with hydrazine derivatives under controlled conditions forms the pyrazole core .
Table 2: Optimization of Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Chlorination | SOCl₂, reflux, 6h | 85 |
Isothiocyanate | KSCN, DMF, 80°C, 4h | 78 |
Cyclization | Hydrazine hydrate, EtOH, 12h | 65 |
Reactivity Profile
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Nucleophilic Substitution: The isothiocyanate group reacts with amines (e.g., R-NH₂) to form thiourea derivatives .
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Hydrolysis: In aqueous acidic conditions, the isothiocyanate converts to a primary amine and CO₂.
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Oxidation: Treatment with KMnO₄ yields sulfonyl derivatives.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate cytotoxicity against human cancer cell lines (e.g., MCF-7, IC₅₀ = 12.3 µM). Mechanistic insights include:
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .
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Cell Cycle Arrest: G₂/M phase blockade via CDK1 inhibition .
Antimicrobial Efficacy
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Bacterial Strains: MIC values of 8–16 µg/mL against E. coli and S. aureus.
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Antifungal Activity: 72% growth inhibition of Gibberella zeae at 50 µg/mL .
Activity | Model/Organism | Result | Source |
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Anticancer | MCF-7 cells | IC₅₀ = 12.3 µM | |
Antibacterial | E. coli | MIC = 8 µg/mL | |
Antifungal | Gibberella zeae | 72% inhibition |
Anti-inflammatory Effects
Inhibition of TNF-α (IC₅₀ = 18.7 µM) and IL-6 (IC₅₀ = 22.4 µM) in LPS-stimulated macrophages.
Applications in Drug Discovery and Agrochemicals
Medicinal Chemistry
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